

Technical Characterization Guide: P-nitro-N-methylaniline Hydrochloride[1]

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Compound of Interest

Compound Name: *P-nitro-N-methylaniline hydrochloride*
Cat. No.: B12446073

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Executive Summary & Chemical Identity

P-nitro-N-methylaniline hydrochloride (also known as N-methyl-4-nitroanilinium chloride) is the protonated salt form of the secondary amine N-methyl-4-nitroaniline.[2] While the free base is a critical intermediate in the synthesis of azo dyes, energetic materials (explosive stabilizers), and pharmaceuticals (e.g., Nintedanib impurities), the hydrochloride salt is frequently encountered as an isolation intermediate or in structural crystallography.[1]

This guide addresses a critical analytical nuance: while the free base exhibits a sharp, well-defined melting point at 152°C, the hydrochloride salt is characterized by a higher-energy crystal lattice that typically undergoes decomposition or dissociation upon heating. Therefore, precise thermal characterization often requires converting the salt to its free base form to obtain a reliable melting point standard.[1]

Chemical Identifiers

Property	Free Base (Target Analyte)	Hydrochloride Salt (Intermediate)
IUPAC Name	N-methyl-4-nitroaniline	N-methyl-4-nitroanilinium chloride
CAS Number	100-15-2	Specific salt CAS variable/rare
Formula	C ₇ H ₈ N ₂ O ₂	C ₇ H ₉ ClN ₂ O ₂ (C ₇ H ₈ N ₂ O ₂ [1][2][3][4][5][6][7][8][9][10] · HCl)
Appearance	Yellow/Brownish Prisms	Pale Yellow/Colorless Prisms
Primary Utility	Dye synthesis, Explosives stabilizer	Purification, Crystallography

Thermodynamic Properties & Melting Point Analysis

The Melting Point Divergence

For researchers attempting to validate the identity of **P-nitro-N-methylaniline hydrochloride**, relying solely on the melting point of the salt can be misleading due to thermal instability. The definitive characterization protocol involves a neutralization-verification workflow.[11]

A. Free Base Melting Point (The Standard)[2]

- Value: 149°C – 153°C (Standard Reference: 152°C)[2][11]
- Behavior: Sharp solid-to-liquid transition.[11]
- Relevance: This is the primary quality control (QC) metric.[2][11] If you have the salt, you must neutralize it to this form for accurate MP determination.

B. Hydrochloride Salt Thermal Behavior[11]

- Value: Typically >200°C (often accompanied by decomposition/sublimation).[2][11]
- Mechanism: Anilinium salts possess strong ionic lattice forces (hydrogen bonding network: N—H[1][2]...Cl). Upon heating, they often dissociate:

[1][2]

- Crystallographic Data: The salt crystallizes in the Monoclinic system (Space group P21/c), with lattice parameters

,

,

.^[1]^[2]^[7] This high degree of order contributes to its thermal resistance compared to the base.^[11]

Synthesis & Self-Validating Characterization Protocol

The following protocol ensures scientific integrity by coupling synthesis with immediate analytical verification. This workflow converts the potentially ambiguous salt into the measurable free base.^[11]

Phase 1: Synthesis of the Hydrochloride Salt (Purification Step)

The salt is often generated to purify the amine from non-basic impurities.

- Dissolution: Dissolve crude N-methyl-4-nitroaniline in acetone or ethanol at room temperature.
- Protonation: Add concentrated Hydrochloric Acid (37%) dropwise.
 - Observation: The solution typically lightens; precipitation may occur depending on solvent polarity.^[11]
- Crystallization: Evaporate solvent slowly or cool to 4°C.
- Isolation: Filter the pale yellow/colorless crystals of N-methyl-4-nitroanilinium chloride.

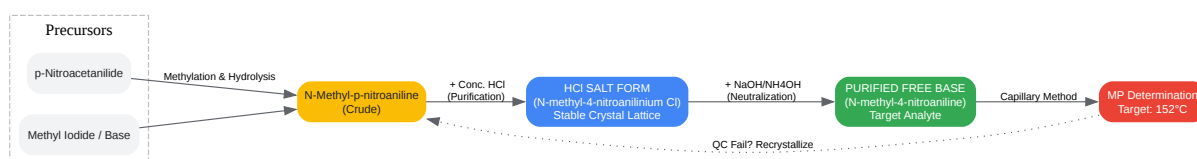
Phase 2: Analytical Verification (The "MP" Determination)

To measure the "melting point" accurately for identification, revert to the free base.

- Sampling: Take 100 mg of the isolated Hydrochloride salt.
- Neutralization: Suspend in 5 mL water; add 1 mL 2M NaOH or NH₄OH.
 - Mechanism:[1][2][5][11][12][13]
- Extraction: The yellow free base will precipitate.[11] Filter and dry (vacuum desiccator over P₂O₅).[2][11]
- Measurement: Determine the melting point of the dried solid.
 - Acceptance Criteria:151°C ± 2°C.[11]

Visualizing the Reaction & Characterization Workflow

The following diagram illustrates the relationship between the synthesis precursors, the salt intermediate, and the final characterization step.



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Figure 1: Purification and Characterization Workflow. The HCl salt serves as a stable purification intermediate, while the Free Base is the analytical standard.

Troubleshooting & Deviations

Observation	Diagnosis	Corrective Action
MP < 145°C (Free Base)	Impurities (e.g., o-isomer or unreacted aniline)	Recrystallize from Ethanol/Water (1:1).[1][2]
MP > 200°C (Salt)	Decomposition or Sublimation	Do not use Salt MP for ID. Neutralize to Free Base.
Hygroscopicity	Salt absorbing atmospheric moisture	Store salt in desiccator; dry free base thoroughly before MP.[11]
Color Change (Darkening)	Oxidation of amine	Recrystallize in the presence of a reducing agent (trace) or under inert atmosphere.[2]

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